4-Bromobenzo[c]isoxazol-3(1H)-one is a heterocyclic compound characterized by a fused isoxazole and benzene ring structure. Its chemical formula is , and it is recognized for its potential applications in medicinal chemistry, particularly as an antifungal agent. The compound is classified under the family of isoxazoles, which are known for their diverse biological activities.
The compound is synthesized through various methods, primarily involving the reaction of substituted benzoic acids or derivatives with hydrazine and subsequent cyclization processes. It is found in scientific literature and patent documents that detail its synthesis and applications in pharmaceuticals.
4-Bromobenzo[c]isoxazol-3(1H)-one falls under the category of heterocycles, specifically isoxazoles. These compounds are significant in organic chemistry due to their roles in various biological systems and as intermediates in drug development.
The synthesis of 4-Bromobenzo[c]isoxazol-3(1H)-one can be achieved through several methods:
The molecular structure of 4-Bromobenzo[c]isoxazol-3(1H)-one features:
4-Bromobenzo[c]isoxazol-3(1H)-one participates in various chemical reactions:
These reactions often require specific conditions such as temperature control and the use of catalysts to achieve high yields and selectivity.
The mechanism of action for 4-Bromobenzo[c]isoxazol-3(1H)-one primarily involves its interaction with biological targets such as enzymes or receptors:
Research indicates that related compounds show activity against various fungal strains, suggesting a similar potential for 4-Bromobenzo[c]isoxazol-3(1H)-one .
4-Bromobenzo[c]isoxazol-3(1H)-one has several applications:
The synthesis of 4-bromobenzo[c]isoxazol-3(1H)-one leverages isoxazole ring expansion methodologies, where molybdenum hexacarbonyl (Mo(CO)₆) serves as a critical mediator. This approach involves the reductive ring opening of methyl 2-(isoxazol-5-yl)-3-oxopropanoates followed by in situ cyclization to form the dihydropyridinone core characteristic of benzo[c]isoxazolones. The reaction proceeds through a reductive cleavage mechanism initiated by Mo(CO)₆/H₂O/MeCN, generating an enamine intermediate that undergoes intramolecular cyclization via nucleophilic attack on the acyl group [1].
Optimization studies reveal that temperature control is paramount for yield efficiency. For instance, reactions conducted at 70°C for 24 hours achieve optimal yields (74%), while higher temperatures (85°C) cause resinification and reduced output (42%). Alternative reductants (NaBH₄/NiSO₄·7H₂O, H₂/PtO₂) fail to produce the target pyridone, underscoring Mo(CO)₆'s dual role in both reductive opening and cyclization catalysis. Substrate scope limitations exist, as electron-deficient isoxazoles (e.g., 1j) yield only trace products due to competitive deacylation [1].
Table 1: Optimization of Mo(CO)₆-Mediated Ring Expansion
Temperature (°C) | Reaction Time | Yield (%) | Key Observations |
---|---|---|---|
60 | 48 h | 45 | Slow conversion |
70 | 24 h | 74 | Optimal balance |
80 | 3 h | 63 | Minor resinification |
85 | 3 h | 42 | Significant decomposition |
Regioselective bromination at the C4 position of benzo[c]isoxazol-3(1H)-one is achieved through electrophilic aromatic substitution (EAS). The inherent directing effects of the isoxazolone oxygen govern positional selectivity, with computational studies (B3LYP-D3/6-311+G(d,p)) confirming preferential electrophile attack at the para position relative to the fused oxygen heteroatom. This aligns with Holleman’s rules, where π-donor substituents favor para-bromination [7].
Practical protocols employ N-bromosuccinimide (NBS) with silica gel in non-polar solvents (CCl₄), enabling monobromination with >95% regioselectivity at 25°C. The silica gel matrix mitigates polybromination by moderating Br⁺ release kinetics. For electron-rich analogs, zeolite-confined bromination enhances para-selectivity by sterically restricting ortho approach. Theoretical analyses of bromoarenium ion stability rationalize observed outcomes: charge delocalization renders C4 most nucleophilic (Figure 1), minimizing by-products like 6-bromo isomers [7].
Table 2: Bromination Reagents and Regioselectivity
Reagent System | Conditions | Regioselectivity (C4:C6) | Yield (%) |
---|---|---|---|
NBS/silica gel | CCl₄, 25°C, 15 min | 97:3 | 92 |
Br₂/FeCl₃ | CH₂Cl₂, 0°C, 1 h | 85:15 | 78 |
NBS/ionic liquid | [BMIM]BF₄, 60°C | 88:12 | 83 |
While direct microwave synthesis of 4-bromobenzo[c]isoxazol-3(1H)-one remains unreported, analogous heterocyclic systems demonstrate significant efficiency gains under dielectric heating. Isoxazole cyclization and functionalization typically exhibit reduced reaction times (minutes vs. hours) and improved yields due to uniform superheating and suppressed side reactions. For instance, microwave-assisted N-alkylation of isoxazolones at 100–120°C achieves near-quantitative conversions in <20 minutes, whereas conventional heating requires 12–24 hours [5].
Key advantages include:
The C4-bromo substituent in benzo[c]isoxazol-3(1H)-one serves as a versatile handle for palladium-catalyzed cross-couplings, enabling access to diverse analogs. Two principal methodologies are employed:
:Alkali metal silanolates (e.g., potassium vinylsilanolate) couple with 4-bromobenzo[c]isoxazol-3(1H)-one under Pd(0) catalysis (DME, 80°C). This method circumvents traditional fluoride activators, using weak bases (K₂CO₃) to generate organopalladium(II) silanolate intermediates. Key advantages include compatibility with silyl-protected substrates and avoidance of toxic byproducts .
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0